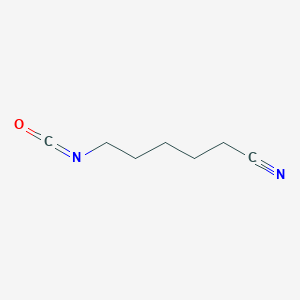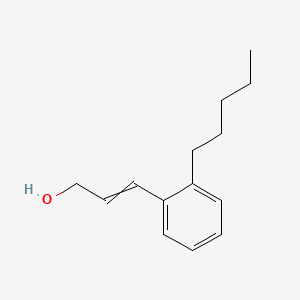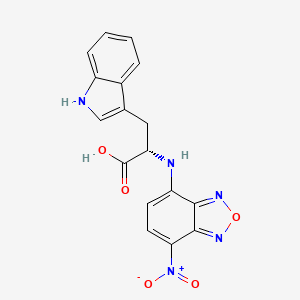
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan: is a compound that features a benzoxadiazole moiety attached to the amino acid tryptophan. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with L-tryptophan under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Wissenschaftliche Forschungsanwendungen
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan has several applications in scientific research:
Fluorescent Probes: Used in fluorescence microscopy and spectroscopy to study biological systems.
Biochemical Assays: Employed in assays to detect and quantify biomolecules.
Drug Development: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins or pathways.
Cell Biology: Utilized to study cellular processes and interactions.
Wirkmechanismus
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing researchers to track and visualize biological processes. The benzoxadiazole moiety interacts with various molecular targets, including proteins and nucleic acids, facilitating the study of their functions and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-phenylalanine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tyrosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-cysteine
Uniqueness
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan is unique due to its specific interaction with tryptophan residues in proteins, making it particularly useful in studying protein structure and function. Its strong fluorescent properties also make it a valuable tool in various biochemical and cell biology applications .
Eigenschaften
CAS-Nummer |
43176-86-9 |
|---|---|
Molekularformel |
C17H13N5O5 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C17H13N5O5/c23-17(24)13(7-9-8-18-11-4-2-1-3-10(9)11)19-12-5-6-14(22(25)26)16-15(12)20-27-21-16/h1-6,8,13,18-19H,7H2,(H,23,24)/t13-/m0/s1 |
InChI-Schlüssel |
ABOALKXTEYWNOF-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
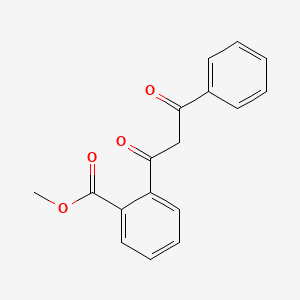
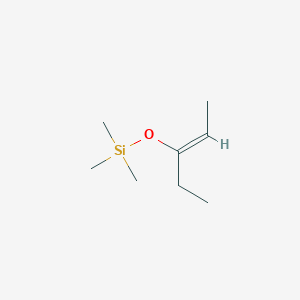
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
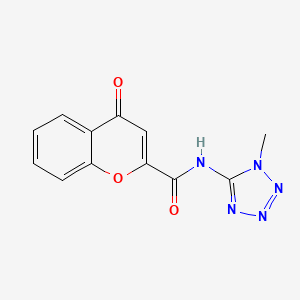
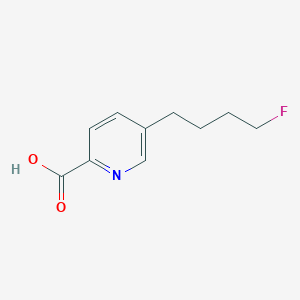
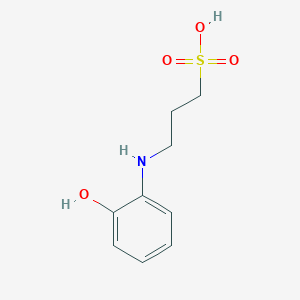
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)

